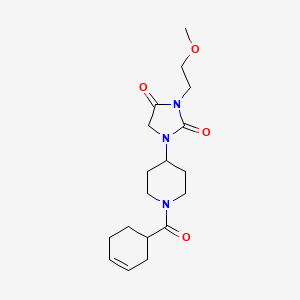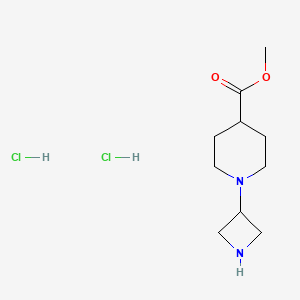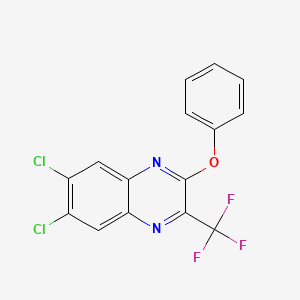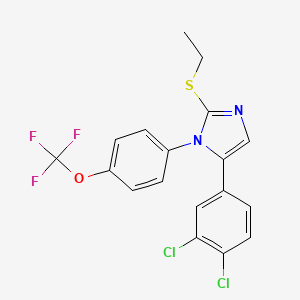
1-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Researchers have developed efficient synthesis routes for imidazolidine derivatives, offering pathways for creating a variety of compounds with potential biological activities. For instance, Kumar et al. (2013) described the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their anticancer activities (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013). Similarly, Egorov et al. (2019) focused on the synthesis of differently functionalized cyclopentenediones, showcasing the versatility of these compounds (Egorov, V., Khasanova, L., Gimalova, F. A., & Miftakhov, M. S., 2019).
Biological Activities
The exploration of biological activities of imidazolidine derivatives reveals their potential in therapeutic applications. Żesławska et al. (2019) investigated the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, finding potent actions against cancer cell efflux pumps (Żesławska, E., Kincses, A., Spengler, G., Nitek, W., Tejchman, W., & Handzlik, J., 2019). Oguchi et al. (2000) designed and synthesized imidazopyridine thiazolidine-2,4-diones, identifying compounds with hypoglycemic activity (Oguchi, M., Wada, K., Honma, H., Tanaka, A., Kaneko, T., Sakakibara, S., Ohsumi, J., Serizawa, N., Fujiwara, T., Horikoshi, H., & Fujita, T., 2000).
Chemical Properties and Applications
The chemical properties of imidazolidine derivatives have been studied to understand their potential applications better. Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-imidazolidine-2′, 4′-diones, establishing their stereochemical composition and spatial structure (Unkovskii, B., D'yakov, M. Y., Cherkaev, G., & Sokolova, T. D., 1994). Hartmann et al. (1992) discussed the synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, highlighting their significance in treating estrogen-dependent diseases (Hartmann, R., Batzl, C., Pongratz, T., & Mannschreck, A., 1992).
Eigenschaften
IUPAC Name |
1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-25-12-11-20-16(22)13-21(18(20)24)15-7-9-19(10-8-15)17(23)14-5-3-2-4-6-14/h2-3,14-15H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZQNWSFELNFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)
![4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719934.png)

![N-{[1,1'-biphenyl]-2-yl}-5-chloro-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2719938.png)
![diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate](/img/structure/B2719939.png)

![4-[4-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperazin-1-yl]benzamide](/img/structure/B2719942.png)



![(E)-methyl 2-(5,7-dimethyl-2-((2-(N-methylmethylsulfonamido)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2719952.png)
![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)
